2,3-Dibromo-2-(4-bromophenyl)propionic acid
CAS No.: 112595-55-8
VCID: VC0017444
Molecular Formula: C9H7Br3O2
Molecular Weight: 386.86 g/mol
* For research use only. Not for human or veterinary use.

Description | 2,3-Dibromo-2-(4-bromophenyl)propionic acid is a brominated aromatic compound featuring a propionic acid backbone with bromine substituents at the 2 and 3 positions, and a para-bromophenyl group attached to the second carbon atom. With a molecular formula of C9H7Br3O2 and a molecular weight of approximately 386.86 g/mol, it appears as an off-white solid. Environmental factors such as temperature can influence its action, efficacy, and stability; the compound is stable at -20°C and has a melting point of 193-195°C . It is soluble in DMSO and may undergo reduction reactions. The compound has garnered attention for its potential biological activities, including the inhibition of certain metabolic enzymes, modulation of signaling pathways like MAPK/ERK and NF-κB, and antimicrobial properties. Assays have demonstrated its activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Researchers can use the carboxylic acid group in the molecule's structure to link it to biomolecules like proteins, which could be advantageous in protein-protein interaction (PPI) studies. The bromine substituents contribute to the compound's chemical reactivity, allowing it to participate in nucleophilic substitution reactions, esterification reactions, and electrophilic aromatic substitution. Other related compounds include 2-Bromo-3-(4-bromophenyl)propionic acid and 3-Bromo-2-(4-bromophenyl)propionic acid, both with the molecular formula C9H8Br2O2. These compounds exhibit varying degrees of biological activity and reactivity due to differences in their halogenation patterns and functional groups. Another similar compound is 2-(4-Bromophenyl)propanoic acid . |
---|---|
CAS No. | 112595-55-8 |
Product Name | 2,3-Dibromo-2-(4-bromophenyl)propionic acid |
Molecular Formula | C9H7Br3O2 |
Molecular Weight | 386.86 g/mol |
IUPAC Name | 2,3-dibromo-3-(4-bromophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |
Standard InChIKey | CGCBYPXRLBSCLN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |
Canonical SMILES | C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |
Synonyms | α,β,4-Tribromo-benzenepropanoic Acid; |
PubChem Compound | 11090343 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume